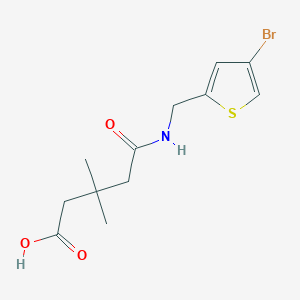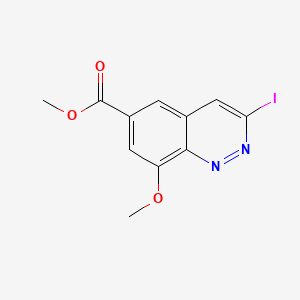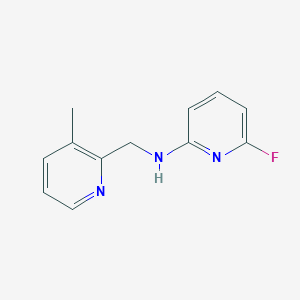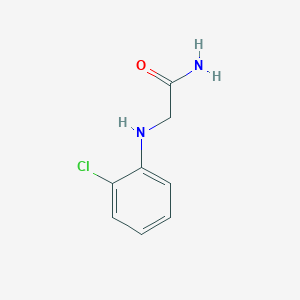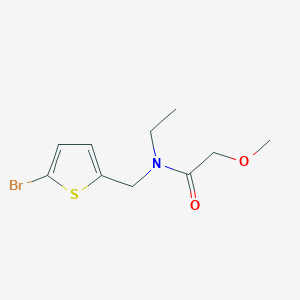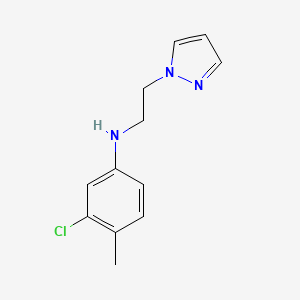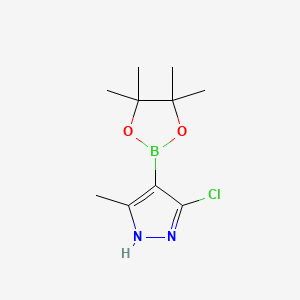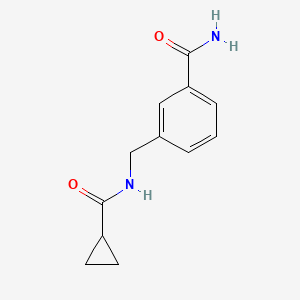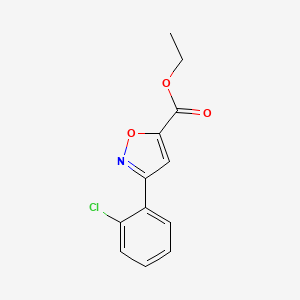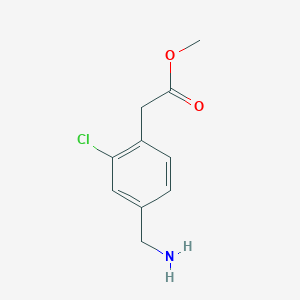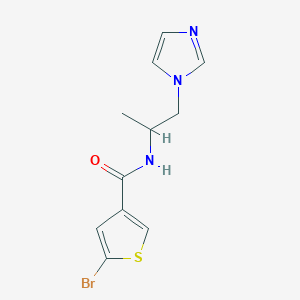
n-(1-(1h-Imidazol-1-yl)propan-2-yl)-5-bromothiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-(1-(1h-Imidazol-1-yl)propan-2-yl)-5-bromothiophene-3-carboxamide: is a compound that features both imidazole and thiophene moieties. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while thiophene is a sulfur-containing five-membered ring. The combination of these two heterocycles in a single molecule can result in unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of n-(1-(1h-Imidazol-1-yl)propan-2-yl)-5-bromothiophene-3-carboxamide typically involves the following steps:
Formation of the Imidazole Moiety: The imidazole ring can be synthesized through various methods, including the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.
Bromination of Thiophene: Thiophene can be brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Coupling Reaction: The imidazole derivative and brominated thiophene are then coupled using a suitable coupling agent, such as a palladium catalyst, to form the final compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The imidazole ring can undergo oxidation reactions, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the imidazole ring can be achieved using reagents such as sodium borohydride.
Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alcohols, often in the presence of a base or catalyst.
Major Products:
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Thiophene derivatives with various substituents replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to the presence of both imidazole and thiophene rings.
Material Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials.
Biology and Medicine:
Antimicrobial Agents: Imidazole derivatives are known for their antimicrobial properties, and this compound could be explored for similar applications.
Drug Development: The compound can be investigated for potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry:
Electronics: The compound’s unique electronic properties can be utilized in the development of organic semiconductors and other electronic devices.
Wirkmechanismus
The mechanism of action of n-(1-(1h-Imidazol-1-yl)propan-2-yl)-5-bromothiophene-3-carboxamide would depend on its specific application. In biological systems, it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and other non-covalent interactions. The imidazole ring can act as a proton donor or acceptor, while the thiophene ring can participate in π-π stacking interactions.
Vergleich Mit ähnlichen Verbindungen
n-(1-(1h-Imidazol-1-yl)propan-2-yl)-thiophene-3-carboxamide: Lacks the bromine atom, which could affect its reactivity and biological activity.
5-bromo-2-(1h-imidazol-1-yl)thiophene: A simpler structure with potential differences in chemical and biological properties.
Uniqueness: The presence of both imidazole and brominated thiophene moieties in n-(1-(1h-Imidazol-1-yl)propan-2-yl)-5-bromothiophene-3-carboxamide makes it unique. The bromine atom can serve as a versatile functional group for further chemical modifications, while the imidazole ring provides a range of biological activities.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C11H12BrN3OS |
|---|---|
Molekulargewicht |
314.20 g/mol |
IUPAC-Name |
5-bromo-N-(1-imidazol-1-ylpropan-2-yl)thiophene-3-carboxamide |
InChI |
InChI=1S/C11H12BrN3OS/c1-8(5-15-3-2-13-7-15)14-11(16)9-4-10(12)17-6-9/h2-4,6-8H,5H2,1H3,(H,14,16) |
InChI-Schlüssel |
YMIXZUNMSGCYIK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN1C=CN=C1)NC(=O)C2=CSC(=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



